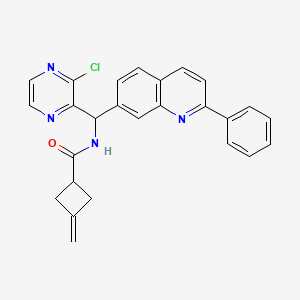

N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide

Description

N-((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide (hereafter referred to as the target compound) is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure combines a 3-chloropyrazine ring, a 2-phenylquinoline moiety, and a 3-methylenecyclobutanecarboxamide group. The compound is listed under the synonym KB-78976 and has been referenced in patent applications (e.g., EP2305682A1), indicating industrial or pharmacological relevance .

Properties

IUPAC Name |

N-[(3-chloropyrazin-2-yl)-(2-phenylquinolin-7-yl)methyl]-3-methylidenecyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN4O/c1-16-13-20(14-16)26(32)31-23(24-25(27)29-12-11-28-24)19-8-7-18-9-10-21(30-22(18)15-19)17-5-3-2-4-6-17/h2-12,15,20,23H,1,13-14H2,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINPDKQWUZMKLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)C(=O)NC(C2=CC3=C(C=C2)C=CC(=N3)C4=CC=CC=C4)C5=NC=CN=C5Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501122654 | |

| Record name | N-[(3-Chloro-2-pyrazinyl)(2-phenyl-7-quinolinyl)methyl]-3-methylenecyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867163-52-8 | |

| Record name | N-[(3-Chloro-2-pyrazinyl)(2-phenyl-7-quinolinyl)methyl]-3-methylenecyclobutanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867163-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3-Chloro-2-pyrazinyl)(2-phenyl-7-quinolinyl)methyl]-3-methylenecyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide (CAS No. 867163-52-8) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse sources.

| Property | Value |

|---|---|

| Molecular Formula | C26H21ClN4O |

| Molecular Weight | 440.92 g/mol |

| CAS Number | 867163-52-8 |

| MDL Number | MFCD22124605 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of chloroquinoline have shown significant antifungal and antibacterial activity. In particular, compounds with similar structures have demonstrated:

- Biofilm Inhibition : Certain chloroquinoline derivatives exhibited promising biofilm inhibition against Candida albicans with IC50 values ranging from 51.2 μM to 66.2 μM, compared to fluconazole (IC50 = 40.0 μM) .

- Antifungal Activity : Compounds showed minimum inhibitory concentrations (MIC) against various fungal strains, indicating their potential as antifungal agents .

The mechanism of action for these compounds often involves molecular docking studies that suggest interaction with specific proteins involved in biofilm formation and bacterial resistance. For instance, studies have indicated that these compounds may inhibit agglutinin-like protein (Als), which plays a crucial role in biofilm formation .

Anticancer Activity

In addition to antimicrobial properties, there is emerging interest in the anticancer potential of this compound class. Research into similar quinoline derivatives has revealed:

- Cytotoxic Effects : Some derivatives have shown cytotoxicity against various cancer cell lines, suggesting that modifications to the quinoline structure can enhance activity against cancer cells.

Case Studies

- Case Study on Antifungal Activity :

- Case Study on Antibacterial Activity :

Scientific Research Applications

Anticancer Properties

Preliminary studies suggest that this compound exhibits promising anticancer properties. Similar compounds with structural motifs have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest. The chloropyrazine and quinoline rings are often associated with enhanced bioactivity due to their interactions with biological targets like enzymes or receptors.

Interaction Studies

Understanding how N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide interacts with biological targets is crucial for optimizing its structure for enhanced activity. Techniques such as molecular docking , in vitro assays , and cell-based studies are essential for elucidating these interactions.

Future Research Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

- In vivo Studies : To assess the therapeutic potential and safety profile of the compound.

- Mechanistic Studies : To explore specific pathways involved in its anticancer effects.

- Structure–Activity Relationship (SAR) : To identify modifications that could enhance efficacy or reduce toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of heterocyclic carboxamides.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

Heterocyclic Core Variations: The target compound’s 2-phenylquinoline core distinguishes it from tyclopyrazoflor’s indazole-pyridine system and sarolaner’s isoxazoline scaffold . Quinoline derivatives are historically linked to antimalarial activity, while indazoles and isoxazolines are prevalent in pesticidal agents.

Substituent Effects: The 3-methylenecyclobutanecarboxamide group in the target compound introduces steric constraints absent in tyclopyrazoflor’s simpler carboxamide chain. This may influence solubility or target selectivity .

Patent and Industrial Relevance :

- The target compound (KB-78976) and tyclopyrazoflor are both cited in patent literature, suggesting commercial interest in their pesticidal or pharmaceutical applications . In contrast, sarolaner is a marketed veterinary antiparasitic, emphasizing the diversity of this structural class .

Methodological Considerations

Structural comparisons rely on crystallographic data processed via programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) . While direct pharmacological data (e.g., IC50 values) for the target compound are absent in the provided evidence, its structural similarity to patented molecules implies shared synthetic pathways or target profiles.

Q & A

What are the key challenges in synthesizing N-((3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl)-3-methylenecyclobutanecarboxamide, and what strategies address them?

Basic Question

Synthesis challenges include steric hindrance from the quinoline and pyrazine moieties, regioselective functionalization of the cyclobutane ring, and controlling reaction conditions to avoid side reactions (e.g., premature cyclization). Methodological strategies:

- Catalytic Amination : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) can facilitate aryl-amide bond formation, as seen in analogous palladium-mediated syntheses of heterocyclic compounds .

- Stepwise Assembly : Modular synthesis via fragment coupling (e.g., first constructing the 2-phenylquinolin-7-yl and 3-chloropyrazin-2-yl units before cyclobutane integration) reduces steric strain .

- Low-Temperature Reactions : For cyclobutane carboxamide formation, maintaining sub-0°C conditions minimizes thermal decomposition, similar to protocols for sensitive diazo compounds .

How is the compound structurally characterized, and what analytical techniques resolve its stereochemical complexity?

Basic Question

Characterization involves multi-modal spectroscopy and crystallography:

- NMR : - and -NMR identify substituent environments. NOESY/ROESY detects spatial proximity of protons in the cyclobutane and quinoline groups .

- X-ray Diffraction : Resolves bond angles (e.g., 109.6° for C–C–H in cyclobutane) and confirms stereochemistry, as applied to triazolopyridine derivatives .

- HRMS : Validates molecular weight (e.g., via ESI-TOF) and detects isotopic patterns for chlorine (³⁵Cl/³⁷Cl) .

How can researchers optimize the synthesis yield using Design of Experiments (DoE) approaches?

Advanced Question

DoE integrates flow chemistry and statistical modeling to maximize efficiency:

- Parameter Screening : Variables like temperature, catalyst loading, and residence time are tested in a fractional factorial design. For example, flow reactors enable precise control over reaction kinetics, as demonstrated in diphenyldiazomethane synthesis .

- Response Surface Methodology (RSM) : Non-linear relationships between variables (e.g., solvent polarity vs. cyclization rate) are modeled to identify optimal conditions.

- Validation : Confirm robustness via triplicate runs under predicted optimal settings, reducing batch-to-batch variability .

How to resolve contradictions in spectroscopic data during characterization?

Advanced Question

Conflicting NMR or mass spectra often arise from dynamic equilibria (e.g., rotamers) or impurities. Methodological solutions:

- Variable Temperature NMR : Detect conformational changes by analyzing peak splitting at −40°C to 80°C. For example, hindered rotation in amide bonds can cause signal duplication .

- Chromatographic Purity Checks : Use HPLC-MS to isolate and identify impurities (e.g., unreacted intermediates or oxidation byproducts) .

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to confirm assignments .

What computational methods predict the compound’s reactivity in biological systems?

Advanced Question

Molecular docking and QSAR models guide hypothesis-driven experiments:

- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinases or receptors). Focus on the quinoline moiety’s π-π stacking potential .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP) and metabolic stability, prioritizing derivatives with optimal pharmacokinetics.

- MD Simulations : Analyze cyclobutane ring flexibility under physiological conditions (e.g., 100-ns trajectories in GROMACS) to assess conformational stability .

How to address discrepancies in biological activity data across studies?

Advanced Question

Contradictory bioassay results may stem from assay conditions or compound degradation:

- Standardized Protocols : Validate assays with positive controls (e.g., staurosporine for kinase inhibition) and ensure compound stability via LC-MS monitoring .

- Metabolite Profiling : Identify degradation products (e.g., hydrolysis of the methylenecyclobutane group) using time-resolved mass spectrometry .

- Collaborative Reproducibility : Cross-laboratory studies with shared batches and blinded analysis mitigate experimental bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.